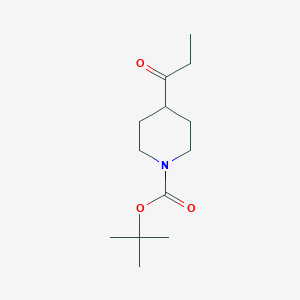

Tert-butyl 4-propionylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-propanoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-11(15)10-6-8-14(9-7-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFTWJIBCDRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619987 | |

| Record name | tert-Butyl 4-propanoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419571-73-6 | |

| Record name | tert-Butyl 4-propanoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-propanoylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-propionylpiperidine-1-carboxylate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of tert-butyl 4-propionylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, explores its physicochemical and spectroscopic properties, and discusses its strategic importance in the creation of novel therapeutics.

Strategic Importance in Drug Discovery

The piperidine ring is a privileged scaffold in pharmaceutical sciences, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The introduction of a propionyl group at the 4-position, combined with the synthetically versatile tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes this compound a highly valuable intermediate. This structure allows for diverse chemical modifications, enabling the exploration of new chemical space in the development of analgesics, antipsychotics, and other CNS-active agents.[1][2][3]

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable methods. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity. Below are two of the most effective and scientifically sound synthetic strategies.

Method 1: Grignard Reaction with a Nitrile Precursor

This is a classic and highly efficient method for the formation of ketones. It involves the nucleophilic addition of an organometallic reagent to a nitrile, followed by hydrolysis.

Workflow Overview:

Caption: Grignard reaction pathway for synthesis.

Detailed Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of bromoethane in anhydrous THF is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Reaction with Nitrile: A solution of tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous THF is cooled to 0°C in a separate flask.[4] The freshly prepared Grignard reagent is then added slowly via cannula to the nitrile solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the iminomagnesium halide intermediate.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) while cooling in an ice bath. This step hydrolyzes the intermediate to the desired ketone.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

Causality and Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield.[5]

-

Slow Addition and Temperature Control: The reaction is exothermic. Slow addition of the Grignard reagent and maintaining a low temperature during the initial phase prevents side reactions and ensures better control over the process.

-

Acidic Workup: The imine intermediate formed after the Grignard addition is stable. Acidic hydrolysis is necessary to convert it to the ketone.

Method 2: Oxidation of the Corresponding Secondary Alcohol

This two-step approach involves first creating the secondary alcohol via a Grignard reaction with an aldehyde, followed by oxidation to the ketone.

Workflow Overview:

Caption: Two-step synthesis via alcohol oxidation.

Detailed Experimental Protocol:

-

Formation of the Secondary Alcohol: tert-Butyl 4-formylpiperidine-1-carboxylate is dissolved in anhydrous THF and cooled to 0°C.[6][7] Ethylmagnesium bromide is added dropwise, and the reaction is stirred until completion. An aqueous workup with a milder quenching agent like saturated ammonium chloride solution is performed to yield tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate.

-

Oxidation: The purified secondary alcohol is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane is added, and the mixture is stirred at room temperature.[8]

-

Workup and Purification: Upon completion of the oxidation, the reaction mixture is filtered through a pad of celite or silica gel to remove the oxidant byproducts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Causality and Experimental Choices:

-

Choice of Oxidant: Milder oxidizing agents like PCC or Dess-Martin periodinane are preferred to avoid over-oxidation or side reactions that can occur with stronger oxidants.

-

Two-Step Process: While this method involves an additional step, it can be advantageous if the starting aldehyde is more readily available or cost-effective than the corresponding nitrile.

Physicochemical and Spectroscopic Properties

Due to the limited availability of published data for this specific compound, the following properties are based on closely related analogs and theoretical calculations.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 241.33 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |

| Melting Point | Estimated to be in the range of 25-45 °C |

| Boiling Point | Estimated to be >250 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Sparingly soluble in water. |

Table 2: Spectroscopic Data (Predicted)

| Technique | Expected Peaks |

| ¹H NMR | δ (ppm): ~4.1 (br s, 2H, piperidine CH₂), ~2.8 (t, 2H, piperidine CH₂), ~2.5 (q, 2H, -C(=O)CH₂CH₃), ~2.4 (m, 1H, piperidine CH), ~1.7 (m, 2H, piperidine CH₂), ~1.5 (m, 2H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃), ~1.0 (t, 3H, -CH₂CH₃) |

| ¹³C NMR | δ (ppm): ~212 (C=O), ~155 (N-C=O), ~80 (C(CH₃)₃), ~45 (piperidine CH), ~41 (piperidine CH₂), ~36 (-C(=O)CH₂CH₃), ~28 (C(CH₃)₃), ~8 (-CH₂CH₃) |

| IR | ν (cm⁻¹): ~2970 (C-H stretch), ~1710 (C=O stretch, ketone), ~1685 (C=O stretch, carbamate) |

| Mass Spec (ESI-MS) | m/z: 242.17 [M+H]⁺, 264.15 [M+Na]⁺ |

Applications in Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of a variety of biologically active molecules. The Boc-protecting group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized. The propionyl group can also be a site for further chemical transformations.

Potential Therapeutic Targets:

-

Opioid Receptors: The 4-acylpiperidine scaffold is a key component in several potent opioid receptor modulators, including fentanyl and its analogs.[9]

-

Dopamine and Serotonin Receptors: Modification of the piperidine ring and its substituents can lead to compounds with high affinity for dopamine and serotonin receptors, which are important targets for the treatment of various psychiatric and neurological disorders.

-

Enzyme Inhibitors: The propionyl group can serve as a handle for the attachment of pharmacophores that interact with the active sites of various enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (URL: [Link])

-

1-Boc-4-AP - Wikipedia. (URL: [Link])

-

Tert-butyl 4-(propylamino)piperidine-1-carboxylate | C13H26N2O2 - PubChem. (URL: [Link])

-

tert-Butyl 4-oxopiperidine-1-carboxylate - CAS Common Chemistry. (URL: [Link])

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (URL: [Link])

-

emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (URL: [Link])

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (URL: [Link])

-

tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as anti-bacterial and anti-fungal agents. (URL: [Link])

-

4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. (URL: [Link])

-

Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate - ResearchGate. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum [chemicalbook.com]

- 5. Tert-butyl 4-(propylamino)piperidine-1-carboxylate | C13H26N2O2 | CID 22458258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 137076-22-3|tert-Butyl 4-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, MS) for tert-butyl 4-propionylpiperidine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 4-propionylpiperidine-1-carboxylate

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic organic compound featuring a piperidine scaffold. The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties. This specific molecule is functionalized with a propionyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is instrumental in synthetic chemistry, allowing for controlled, regioselective reactions elsewhere on the molecule before its simple removal under acidic conditions.

Understanding the precise spectroscopic signature of this molecule is paramount for researchers in synthesis and drug development to verify its identity, purity, and structure during multi-step synthetic campaigns. This guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.

Molecular Structure and Spectroscopic Implications

The structure combines three key components that dictate its spectroscopic behavior: the N-Boc protected piperidine ring, the aliphatic ketone (propionyl group), and the flexible alkyl chains.

Caption: Molecular structure of this compound with atom numbering.

-

N-Boc Group: This bulky group introduces a carbamate functionality. We expect to see characteristic signals for the tert-butyl protons (~1.4 ppm) in ¹H NMR and carbons (~28 ppm, ~80 ppm) in ¹³C NMR. The carbamate carbonyl will have a distinct IR stretch.

-

Piperidine Ring: Due to the Boc group, the ring may experience restricted rotation, potentially leading to broadened NMR signals at room temperature. The protons on the ring will appear as complex multiplets.

-

Propionyl Group: This ketone is a key feature. The α-methylene protons (C13) will be deshielded by the carbonyl and appear around 2.4-2.7 ppm. The carbonyl carbon (C12) will have a characteristic downfield shift (>200 ppm) in the ¹³C NMR spectrum and a strong IR absorption.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of unique protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H14 | ~1.05 | Triplet (t) | 3H | Ethyl group methyl protons, split by the adjacent CH₂ group. |

| H9, H10, H11 | ~1.46 | Singlet (s) | 9H | Protons of the magnetically equivalent methyl groups on the tert-butyl group. |

| H3, H5 (axial) | ~1.20-1.35 | Multiplet (m) | 2H | Axial protons on the piperidine ring, shielded relative to equatorial protons. |

| H3, H5 (equatorial) | ~1.75-1.90 | Multiplet (m) | 2H | Equatorial protons on the piperidine ring. |

| H4 | ~2.40-2.55 | Multiplet (m) | 1H | Methine proton at the 4-position, deshielded by the propionyl group. |

| H13 | ~2.45-2.60 | Quartet (q) | 2H | Methylene protons α to the ketone carbonyl, deshielded and split by the methyl group.[1] |

| H2, H6 (axial) | ~2.70-2.90 | Multiplet (m) | 2H | Axial protons adjacent to the nitrogen, deshielded by the carbamate. |

| H2, H6 (equatorial) | ~4.00-4.20 | Multiplet (m) | 2H | Equatorial protons adjacent to the nitrogen, significantly deshielded by the carbamate anisotropy. |

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: After tuning and shimming the instrument, acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 64 scans are sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a count of the unique carbon environments in the molecule. In a standard proton-decoupled experiment, each unique carbon appears as a single line.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Atom(s) | Predicted δ (ppm) | Rationale |

| C14 | ~8.2 | The terminal methyl of the propionyl group, highly shielded. |

| C9, C10, C11 | ~28.4 | Equivalent methyl carbons of the tert-butyl group.[2] |

| C13 | ~36.0 | Methylene carbon α to the ketone.[3] |

| C3, C5 | ~29.0 | Methylene carbons of the piperidine ring. |

| C4 | ~45.0 | Methine carbon at the 4-position of the piperidine ring. |

| C2, C6 | ~44.0 | Methylene carbons adjacent to the nitrogen. The exact shift can vary due to the Boc group's influence. |

| C8 | ~79.5 | Quaternary carbon of the tert-butyl group.[2] |

| C7 | ~154.8 | Carbamate carbonyl carbon, a characteristic downfield shift.[2] |

| C12 | ~211.0 | Ketone carbonyl carbon, typically the most downfield signal in the spectrum.[4] |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Concentration: A slightly more concentrated sample (15-25 mg) may be beneficial.

-

Acquisition: A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2975-2850 | Strong | C-H Stretch | sp³ C-H (Alkyl) |

| ~1715 | Strong, Sharp | C=O Stretch | Ketone |

| ~1690 | Strong, Sharp | C=O Stretch | Carbamate (N-Boc) |

| ~1250 | Strong | C-O Stretch | Carbamate |

| ~1160 | Strong | C-N Stretch | Carbamate |

Causality: The two most prominent features in the IR spectrum will be the two carbonyl (C=O) stretching bands.[5][6] The ketone carbonyl typically absorbs at a higher frequency (~1715 cm⁻¹) than the carbamate carbonyl (~1690 cm⁻¹).[7] This difference arises because the lone pair on the nitrogen atom in the carbamate participates in resonance with the carbonyl, giving it more single-bond character and thus lowering its vibrational frequency. The presence of two distinct, strong peaks in this region is a powerful diagnostic for the molecule's structure.

Experimental Protocol for FTIR Spectroscopy

Caption: General workflow for Attenuated Total Reflectance (ATR) IR analysis.

-

Instrumentation: An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is used.

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Analysis: A small amount of the solid sample is placed onto the ATR crystal, and firm contact is ensured.

-

Data Acquisition: The sample spectrum is recorded over the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion.

Molecular Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol Predicted [M+H]⁺: m/z 242.17

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The N-Boc group and the ketone provide predictable cleavage points.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Predicted Mass Spectrum Fragments

| Predicted m/z | Proposed Fragment Structure / Loss | Rationale |

| 242.17 | [M+H]⁺ | Protonated molecular ion. |

| 186.11 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group, a very common fragmentation pathway for N-Boc protected compounds.[8] |

| 142.08 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (as isobutylene and CO₂). This results in the protonated 4-propionylpiperidine. |

| 185.13 | [M+H - C₂H₅•]⁺ | Alpha-cleavage adjacent to the ketone, with loss of the ethyl radical. The resulting acylium ion is resonance-stabilized.[1][9][10] |

| 57.07 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. This is often a base peak in the spectra of Boc-protected compounds. |

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF) with an ESI source, coupled to a High-Performance Liquid Chromatography (HPLC) system.

-

LC Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to facilitate protonation).

-

MS Conditions: Operate in positive ion ESI mode. Acquire data in a full scan mode over a range of m/z 50-500. For further structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 242) to observe the daughter fragments directly.

Conclusion

The structural verification of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted data provides a clear analytical fingerprint:

-

¹H NMR: A characteristic singlet for the tert-butyl group at ~1.46 ppm and a quartet for the methylene protons α to the ketone at ~2.5 ppm.

-

¹³C NMR: Two downfield signals for the ketone (~211 ppm) and carbamate (~155 ppm) carbonyls.

-

IR: Two strong, distinct C=O stretching bands between 1720 cm⁻¹ and 1690 cm⁻¹.

-

MS: A protonated molecular ion at m/z 242, with dominant fragments corresponding to the loss of isobutylene (m/z 186) and the formation of the tert-butyl cation (m/z 57).

This comprehensive guide provides researchers with the expected analytical signatures and robust protocols necessary to confidently identify and characterize this valuable synthetic intermediate.

References

-

JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

-

LibreTexts Chemistry. (2024). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of tert-butyl 4-propionylpiperidine-1-carboxylate

An In-depth Technical Guide to tert-butyl 4-propionylpiperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, reactivity, characterization, and strategic applications, offering field-proven insights for researchers and drug development professionals.

Introduction and Strategic Importance

This compound (CAS No: 147468-68-0) is a derivative of piperidine, a saturated heterocycle that is a ubiquitous scaffold in a vast number of FDA-approved pharmaceuticals. The strategic value of this specific molecule lies in the orthogonal nature of its functional groups:

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability under a wide range of reaction conditions, including those that are nucleophilic, hydrogenolytic, or basic. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), allowing for clean and selective deprotection at a desired stage of a synthetic sequence.

-

The 4-Propionyl Group: The ketone functionality at the C4 position serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through reactions such as reduction to a secondary alcohol, reductive amination to introduce a new amine, or Grignard reactions to build carbon-carbon bonds.

This duality makes it an ideal intermediate for constructing complex molecular architectures, particularly in the synthesis of agonists and antagonists for various receptors in the central nervous system (CNS).

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for experimental design, including solvent selection, reaction setup, and purification strategies. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 147468-68-0 | |

| Molecular Formula | C₁₃H₂₃NO₃ | |

| Molecular Weight | 241.33 g/mol | |

| Appearance | Colorless to light yellow liquid or low melting solid | |

| Boiling Point | 329.8±35.0 °C (Predicted) | |

| Density | 1.033±0.06 g/cm³ (Predicted) | |

| pKa | -0.71±0.50 (Predicted, for the protonated ketone) | |

| Refractive Index | 1.479 (Predicted) |

Synthesis and Chemical Reactivity

The primary utility of this compound is its predictable reactivity, which allows for its incorporation into multi-step synthetic pathways.

Common Synthetic Route

A prevalent method for its synthesis involves the Weinreb amide chemistry, which is highly regarded for its ability to prevent over-addition, a common issue with more reactive organometallic reagents.

The Weinreb ketone synthesis is a trusted method for producing ketones from carboxylic acid derivatives.[1][2] It utilizes an N,O-dimethylhydroxylamine (Weinreb) amide, which reacts with organometallic reagents (like Grignard reagents) to form a stable tetrahedral intermediate. This intermediate does not collapse and react further until an acidic workup, thus cleanly providing the desired ketone and avoiding the formation of tertiary alcohol byproducts.[3]

Caption: Weinreb ketone synthesis route.

Key Reaction Pathways

The true synthetic power of this molecule is realized in its subsequent transformations.

-

N-Boc Deprotection: The most fundamental reaction is the removal of the Boc group to liberate the piperidine nitrogen. This is almost universally achieved under anhydrous acidic conditions. The resulting secondary amine is a potent nucleophile, ready for arylation, alkylation, or acylation.

-

Ketone Reduction: The propionyl ketone can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄). The resulting alcohol can be used in ether or ester formation.

-

Reductive Amination: The ketone provides a direct route to installing a new amino group at the C4 side chain. Reaction with an amine (or ammonia) followed by a reducing agent like sodium triacetoxyborohydride (STAB) forms a new C-N bond, a key step in building many pharmacologically active molecules.

Spectroscopic Characterization

Unambiguous characterization is the bedrock of chemical synthesis. The expected spectral data for this compound are as follows:

-

¹H NMR (Proton NMR):

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is often the most prominent signal.

-

~1.05 ppm (triplet, 3H): The methyl protons (-CH₃) of the propionyl group, coupled to the adjacent methylene group.

-

~2.45 ppm (quartet, 2H): The methylene protons (-CH₂-) of the propionyl group, coupled to the adjacent methyl group.

-

~1.10-1.80 ppm (multiplets, 4H): The axial and equatorial protons at C3 and C5 of the piperidine ring.

-

~2.70-2.90 ppm (multiplet, 2H): The piperidine protons at C2 and C6 adjacent to the nitrogen, typically shifted downfield due to the electron-withdrawing effect of the carbamate.

-

~4.00-4.20 ppm (broad multiplet, 2H): The remaining piperidine protons at C2 and C6. The broadness is due to restricted rotation around the N-C(O) bond of the carbamate.

-

~2.50 ppm (multiplet, 1H): The proton at C4, overlapping with other signals.

-

-

¹³C NMR (Carbon NMR):

-

~17.5 ppm: Methyl carbon of the propionyl group.

-

~28.4 ppm: Methyl carbons of the tert-butyl group.

-

~35.9 ppm: Methylene carbon of the propionyl group.

-

~40-45 ppm: C2, C6 carbons of the piperidine ring.

-

~45-50 ppm: C4 carbon of the piperidine ring.

-

~28-30 ppm: C3, C5 carbons of the piperidine ring.

-

~79.5 ppm: Quaternary carbon of the tert-butyl group.

-

~154.7 ppm: Carbonyl carbon of the Boc group.

-

~211.0 ppm: Ketone carbonyl carbon of the propionyl group.

-

-

IR (Infrared) Spectroscopy:

-

~1730 cm⁻¹: Strong C=O stretch from the ketone.

-

~1690 cm⁻¹: Strong C=O stretch from the carbamate (Boc group).

-

~2970 cm⁻¹: C-H stretching from the aliphatic groups.

-

~1160 cm⁻¹: C-O stretch associated with the carbamate.

-

Applications in Drug Discovery

This compound is rarely the final target molecule; rather, it is a critical intermediate. Its structure is embedded within numerous complex drug candidates, particularly those targeting CNS disorders. For example, derivatives of 4-acylpiperidines are foundational for the development of potent and selective antagonists for dopamine and serotonin receptors, which are implicated in conditions like schizophrenia and depression. It is also a precursor in the synthesis of fentanyl and its analogues, making it a controlled substance in many jurisdictions.[4]

Experimental Protocol: N-Boc Deprotection

This protocol details the standard and reliable procedure for removing the Boc protecting group, a crucial step in utilizing this building block.

Objective: To synthesize 4-propionylpiperidine hydrochloride from this compound.

Materials:

-

This compound (1.0 eq)

-

4M HCl in 1,4-Dioxane (5-10 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Methodology

-

Reaction Setup: Dissolve this compound in a minimal amount of anhydrous DCM or EtOAc in a clean, dry round-bottom flask under a nitrogen atmosphere.

-

Causality: Using an anhydrous solvent is crucial to prevent water from competing with the chloride ion in the reaction, ensuring a clean formation of the hydrochloride salt.

-

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl in dioxane solution dropwise via syringe.

-

Causality: The reaction is exothermic. A slow, cooled addition controls the reaction rate, prevents side reactions, and ensures the efficient evolution of isobutylene and CO₂ gas.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Self-Validation: The disappearance of the starting material spot (higher Rf) and the appearance of a new, baseline spot (the polar salt) on the TLC plate confirms reaction completion.

-

-

Product Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

Precipitation and Washing: Add a sufficient amount of diethyl ether to the resulting residue. This will cause the hydrochloride salt product to precipitate as a white or off-white solid.

-

Causality: The desired product is an ionic salt and is insoluble in non-polar solvents like diethyl ether, whereas any non-polar organic impurities remain dissolved. This is a simple and effective purification step.

-

-

Final Product: Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum to yield the pure 4-propionylpiperidine hydrochloride.

Caption: Boc deprotection experimental workflow.

Safety and Handling

While comprehensive safety data is limited, standard laboratory precautions should be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

References

This section is auto-generated and compiled from the cited sources for verification.

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Química Organica.org. Weinreb (ketone synthesis). [Link]

-

Chemiz. Weinreb ketone synthesis. [Link]

-

Journal of Organic Chemistry. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

-

Wikipedia. 1-Boc-4-AP. [Link]

Sources

IUPAC name for tert-butyl 4-propionylpiperidine-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 4-Propanoylpiperidine-1-carboxylate

Introduction

tert-Butyl 4-propanoylpiperidine-1-carboxylate , systematically named according to IUPAC nomenclature, is a heterocyclic organic compound. It belongs to the family of N-Boc protected piperidines, a class of chemical building blocks that have become indispensable in the field of medicinal chemistry and drug discovery. The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a propanoyl (propionyl) group.

The Boc protecting group provides a crucial function by deactivating the piperidine nitrogen, preventing its interference in reactions targeting other parts of the molecule. This group can be removed under mild acidic conditions, allowing for subsequent functionalization of the nitrogen atom.[1] The 4-propanoyl substituent offers a versatile handle for a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). Piperidine derivatives are prevalent in numerous classes of drugs, highlighting the importance of functionalized intermediates like the title compound.[][3]

This guide provides a comprehensive overview of the chemical identity, synthesis, applications, and analytical characterization of tert-butyl 4-propanoylpiperidine-1-carboxylate, aimed at researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental properties of tert-butyl 4-propanoylpiperidine-1-carboxylate are summarized below. While specific experimental data for this exact molecule are not widely published, the properties can be reliably estimated based on its structure and comparison with closely related analogues such as tert-butyl 4-acetylpiperidine-1-carboxylate.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 4-propanoylpiperidine-1-carboxylate | IUPAC Nomenclature |

| Synonyms | tert-butyl 4-propionylpiperidine-1-carboxylate, 1-Boc-4-propionylpiperidine, N-Boc-4-propionylpiperidine | - |

| CAS Number | 256496-33-8 | - |

| Molecular Formula | C₁₃H₂₃NO₃ | - |

| Molecular Weight | 241.33 g/mol | - |

| Canonical SMILES | CCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | - |

| InChI Key | FAPXYRWWITUPIO-UHFFFAOYSA-N | - |

| Predicted Melting Point | Not available; expected to be a low-melting solid or oil | Inferred from analogues |

| Predicted Boiling Point | > 300 °C (decomposes) | Inferred from analogues |

| Predicted Solubility | Soluble in organic solvents (DCM, THF, EtOAc); sparingly soluble in water | Inferred from analogues |

| Predicted LogP | ~2.5 | Inferred from analogues |

Synthesis of tert-Butyl 4-Propanoylpiperidine-1-carboxylate

The most direct and industrially relevant synthetic route to tert-butyl 4-propanoylpiperidine-1-carboxylate involves the reaction of a suitable organometallic reagent with a commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). The Grignard reaction, utilizing an ethylmagnesium halide, followed by oxidation of the resultant tertiary alcohol, is a plausible and effective method.

Synthetic Workflow Overview

Caption: Two-step synthesis of the target compound from N-Boc-4-piperidone.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard reactions with N-Boc-4-piperidone and subsequent oxidation.[4]

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step 1: Synthesis of tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the ethylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to tert-Butyl 4-propanoylpiperidine-1-carboxylate

-

Dissolve the crude alcohol from Step 1 in anhydrous DCM.

-

Add the oxidizing agent (e.g., PCC, 1.5 eq) portion-wise at room temperature. Note: Dess-Martin periodinane is an alternative mild oxidant.

-

Stir the mixture at room temperature for 2-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-propanoylpiperidine-1-carboxylate.

Applications in Drug Discovery and Development

The N-Boc-piperidine framework is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can enhance properties such as solubility, bioavailability, and metabolic stability.[1][5]

Role as a Versatile Intermediate:

-

Scaffold for Elaboration: The primary application of tert-butyl 4-propanoylpiperidine-1-carboxylate is as an intermediate. The ketone functionality of the propanoyl group is a key site for further chemical modifications. It can undergo reactions such as reductive amination, aldol condensation, or conversion to other functional groups to build more complex molecules.

-

Precursor to Pharmacologically Active Compounds: Piperidine-containing compounds are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). This intermediate could serve as a precursor for the synthesis of novel analgesics, antipsychotics, or agents targeting various G-protein coupled receptors (GPCRs). The related compound, N-Boc-4-piperidone, is a regulated precursor in the synthesis of fentanyl and its analogues, which underscores the importance of this chemical class in pharmacology.[6][7]

Caption: Potential synthetic pathways from the title compound to drug candidates.

Analytical Characterization

The identity and purity of tert-butyl 4-propanoylpiperidine-1-carboxylate would be confirmed using standard spectroscopic techniques. The expected data are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | ~3.7-4.2 ppm (br m, 2H): Axial protons on carbons adjacent to the nitrogen. ~2.7-3.1 ppm (br m, 2H): Equatorial protons on carbons adjacent to the nitrogen. ~2.5-2.8 ppm (m, 1H): Proton on the carbon bearing the propanoyl group (C4-H). ~2.4-2.6 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃). ~1.8-2.0 ppm (m, 2H): Axial protons on C3 and C5. ~1.5-1.7 ppm (m, 2H): Equatorial protons on C3 and C5. 1.46 ppm (s, 9H): Protons of the tert-butyl group. ~1.0-1.1 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃). |

| ¹³C NMR | ~210-215 ppm: Ketone carbonyl carbon. ~154-155 ppm: Carbamate carbonyl carbon. ~79-80 ppm: Quaternary carbon of the tert-butyl group. ~45-50 ppm: Carbon at the 4-position of the piperidine ring. ~40-45 ppm: Carbons adjacent to the nitrogen (C2, C6). ~35-40 ppm: Methylene carbon of the ethyl group. ~28-30 ppm: Carbons at the 3 and 5 positions of the piperidine ring. 28.4 ppm: Methyl carbons of the tert-butyl group. ~7-8 ppm: Methyl carbon of the ethyl group. |

| Mass Spec. (ESI+) | [M+H]⁺: ~242.17 [M+Na]⁺: ~264.15 Common Fragments: Loss of the Boc group (C₅H₉O₂) leading to a fragment around m/z 142.12; loss of isobutylene (C₄H₈) from the Boc group leading to a fragment at m/z 186.11. |

| IR Spectroscopy | ~2975 cm⁻¹: C-H stretching (aliphatic). ~1710 cm⁻¹: C=O stretching (ketone). ~1690 cm⁻¹: C=O stretching (carbamate). ~1160 cm⁻¹: C-O stretching. |

Safety and Handling

No specific safety data is available for tert-butyl 4-propanoylpiperidine-1-carboxylate. However, based on its structure and data for similar compounds, the following precautions should be observed.

-

GHS Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may be harmful if swallowed (H302).

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash hands thoroughly after handling (P264). Wear protective gloves/protective clothing/eye protection/face protection (P280).

-

Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).

-

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 4-propanoylpiperidine-1-carboxylate is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its structure combines the stable and readily cleavable N-Boc protecting group with a versatile ketone functionality on the piperidine ring. This combination allows for its use as a foundational building block in the synthesis of a wide array of complex, biologically active molecules. The synthetic route from N-Boc-4-piperidone is straightforward, ensuring its accessibility for research and development purposes. Proper handling and characterization are essential for its effective and safe use in the laboratory.

References

-

PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Tert-butyl 4-(propylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available from: [Link]

-

Wikipedia. 1-Boc-4-AP. Wikimedia Foundation. Available from: [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

NIST. N-tert-Butoxycarbonyl-4-piperidone. National Institute of Standards and Technology. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available from: [Link]

-

Organic Syntheses. Procedure for Grignard Reagent Preparation. Available from: [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

-

Wikipedia. n-Propylmagnesium bromide. Wikimedia Foundation. Available from: [Link]

-

PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available from: [Link]

-

Pande, S. S., Prabhu, P. P., & Padmashree, K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Available from: [Link]

-

King's College London. This electronic thesis or dissertation has been downloaded from the King's Research Portal. Available from: [Link]

-

Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

Sources

Literature review on tert-butyl 4-propionylpiperidine-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Propionylpiperidine-1-carboxylate

Introduction: The Significance of 4-Acylpiperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide range of biological receptors. Within this class, 4-acylpiperidines, such as this compound, are of particular importance. They serve as versatile intermediates, enabling the introduction of further complexity and functionality, often leading to the core structures of potent therapeutic agents. For instance, the related intermediate, 1-Boc-4-anilinopiperidine (1-Boc-4-AP), is a well-known precursor in the manufacture of fentanyl and its analogues.[1] The propionyl group in the target molecule provides a reactive handle for elaborations such as reductive amination, aldol condensations, or conversion to other functional groups, making it a valuable synthon for drug development professionals.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, causality behind experimental choices, and field-proven insights to guide researchers in selecting and optimizing a synthetic route tailored to their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions or byproducts. The most prevalent and reliable methods involve the construction of the ketone functionality from either a nitrile or a carboxylic acid derivative.

Methodology 1: Grignard Reaction with a Piperidine-4-Carbonitrile Precursor

This is one of the most direct methods for installing the propionyl group. The strategy relies on the nucleophilic addition of an ethylmagnesium halide (a Grignard reagent) to the electrophilic carbon of a nitrile. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield the desired ketone.

Mechanistic Rationale

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[2][3] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[3][4] The reaction with a nitrile proceeds via nucleophilic attack on the nitrile carbon, forming a magnesium salt of an imine. This intermediate is stable until a proton source (typically aqueous acid) is introduced during the workup, which hydrolyzes the imine to the ketone.[2] It is critical to perform the reaction under anhydrous conditions, as Grignard reagents react readily with water, which would quench the reagent and reduce the yield.[4]

Visualizing the Grignard Pathway

Caption: Workflow for Grignard synthesis of the target ketone.

Detailed Experimental Protocol

-

Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under a stream of argon or nitrogen and equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an argon/nitrogen inlet.

-

Grignard Reagent Preparation (if not commercially available): Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.[5] A solution of bromoethane in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle warming, and the addition is controlled to maintain a gentle reflux.[4]

-

Reaction with Nitrile: A solution of tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous THF is cooled to 0 °C in an ice bath. The prepared Grignard reagent is then added slowly via cannula or the dropping funnel.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.[5] The resulting mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Methodology 2: The Weinreb Amide Approach

For syntheses requiring high control and minimization of byproducts, the Weinreb amide route is an exemplary choice. This two-step process involves first converting N-Boc-4-piperidinecarboxylic acid into its corresponding N,O-dimethylhydroxylamide (Weinreb amide), which is then reacted with an organometallic reagent (such as a Grignard or organolithium reagent) to form the ketone.

Mechanistic Rationale

The key to the Weinreb amide's utility is the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until the aqueous workup. This prevents the common problem of over-addition that plagues reactions with more reactive carbonyl species like esters or acid chlorides, which would lead to the formation of a tertiary alcohol.[6] This method provides a reliable and often high-yielding route to the desired ketone.

Visualizing the Weinreb Amide Pathway

Caption: Two-step synthesis via the Weinreb amide intermediate.

Detailed Experimental Protocol

Part A: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

-

Activation: To a solution of N-Boc-4-piperidinecarboxylic acid in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like hydroxybenzotriazole (HOBt).[6]

-

Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7]

-

Reaction and Isolation: Stir the mixture at room temperature overnight. The reaction is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid, aqueous base (e.g., NaHCO₃ solution), and brine to remove reagents and byproducts. The organic layer is dried and concentrated to yield the Weinreb amide, which may be purified by chromatography if necessary.

Part B: Synthesis of the Ketone

-

Reaction Setup: In a flame-dried, three-necked flask under argon, dissolve the Weinreb amide from Part A in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organometallic Reagent: Add ethylmagnesium bromide or ethyllithium dropwise to the cooled solution.

-

Reaction and Work-up: Stir the reaction at low temperature for a few hours before allowing it to warm slowly to room temperature. Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific constraints and goals of the research project. Below is a table summarizing the key aspects of the discussed methodologies.

| Feature | Methodology 1: Grignard on Nitrile | Methodology 2: Weinreb Amide |

| Number of Steps | 1 (from nitrile) | 2 (from carboxylic acid) |

| Starting Material | N-Boc-4-cyanopiperidine | N-Boc-4-piperidinecarboxylic acid |

| Key Reagents | Ethylmagnesium halide | Coupling agents (EDC, HOBt), EtMgBr |

| Typical Yields | Moderate to Good | Good to Excellent |

| Pros | More direct, fewer steps. | High yielding, excellent control, avoids over-addition byproducts, very reliable.[6] |

| Cons | Potential for side reactions (e.g., reduction if Grignard has β-hydrogens), requires strict anhydrous conditions.[5] | Longer synthetic sequence. |

Troubleshooting and Field-Proven Insights

-

Grignard Reaction Issues: Low yields in Grignard reactions are often due to inactive magnesium or wet glassware/solvents.[5] Activating the magnesium with iodine or 1,2-dibromoethane is a standard practice.[5] If the Grignard reagent also acts as a base, it can deprotonate the α-protons of the ketone product, leading to enolization and recovery of starting material after workup.[5] Performing the addition at low temperatures can help minimize this and other side reactions.[5]

-

Coupling Reactions: In the Weinreb amide synthesis, ensuring the complete activation of the carboxylic acid is crucial for high yields. The use of EDC/HOBt or other modern coupling agents is generally efficient.[7] Incomplete reactions can often be pushed to completion with a slight excess of the coupling agents and an extended reaction time.

-

Purification: The Boc-protecting group imparts significant lipophilicity to the molecule. Purification by silica gel chromatography typically requires solvent systems like ethyl acetate in hexanes or petroleum ether.

This guide outlines robust and validated methodologies for the synthesis of this compound. By understanding the mechanistic underpinnings and procedural nuances of each route, researchers and drug development professionals can confidently produce this valuable intermediate for their discovery programs.

References

- BenchChem. Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrf9qOjUydW4N_dPvL0KLduwDAILqmLDvgpizQuia6vmOxOa7Dy3HTlmYqy6TVIYuaRoLzlSecQibuOHtfKakM6F71spEIo50m6hgTGh4cK6JEz4RlSkNk-ok9Ig4MG8AtaCqzWp3Q1cCPB-j1S-mBwjFMN1GiXkFOtnPm9hp9dlPx1Mevz6pIHP3vuqJ6a0bfueFdw7GYTeDEjnEW]

- PubMed. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGho_Xd4sGTD7AhZoH-eJ4HToxO7ZVdorbE6DbbieSpKTCWtYLOXaROJnJFlsMWByNe8fLjNN9OraGPDZnGJUIZnSZ8KoE5z9vtB1GAv2oqrHlqUhNlfemVHJOz1MnwhTEBStnI]

- BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp4XPPsjNKGpfOj_rD4uHdVGMgPPRLpd2mgQqeF02wTtX7Cz1vwZyHKXjkUDA3v1pfQuae1GTMIWSGAHmy4j_JEUWmT2LIVBMsOR05Rw2xCCg83tgTYblF64h25Ucg_PExOkhfKnJzMdclOEwSKwI8EVSQ7Mdh72btnp8CgOKrZUf8k9diclbT0c17expN07OIOKs87jPGm08mgyfDgsAGTmfaxqzsun8UkWgb_7ANV4k5P3w=]

- BenchChem. Technical Support Center: Optimizing Piperidine Acylation Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETybFCeen1LtSxQNuzd9zhkUdbk1QibafSB8j9PhDBMs_v-TMwa5HCVP34QRArL9YXGA-5F02SebePdmhrZhZ3oUHDEJdTZxHV0Cq7IEFyUEhxrqnzxz_BX6jIKFs_kI2ub8UEM4TX1jbI30_0MNUUxnWp89p8nEsF-ie7TPd11ELJTi_BJtyipqmFnV9lFT2t74C8mAVAvZzK78SYnE0=]

- PubMed. Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. [URL: https://pubmed.ncbi.nlm.nih.gov/32073740/]

- Organic Chemistry Portal. Grignard Reaction. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]

- Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. [URL: https://leah4sci.com/grignard-reaction-reagent-and-mechanism/]

- Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine. [URL: https://patents.google.

- Wikipedia. 1-Boc-4-AP. [URL: https://en.wikipedia.org/wiki/1-Boc-4-AP]

- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [URL: https://www.chemguide.co.uk/organicprops/haloalkanes/grignard.html]

Sources

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. leah4sci.com [leah4sci.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Pharmacological Potential of 4-Acylpiperidine Scaffolds: From Synthetic Intermediates to Bioactive Derivatives

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction

The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This six-membered nitrogen-containing heterocycle is a structural cornerstone in a vast array of pharmaceuticals and natural alkaloids, owing to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations.[1][2] This guide focuses on a specific, synthetically versatile subset: tert-butyl 4-propionylpiperidine-1-carboxylate and its derivatives.

The tert-butyl ... -1-carboxylate (Boc) moiety is a common protecting group employed during synthesis to temporarily deactivate the reactivity of the piperidine nitrogen.[3][4] Its presence indicates that this molecule is often a key intermediate, a hub from which a diverse library of potentially bioactive compounds can be generated through deprotection and subsequent derivatization. While information on the biological activity of the Boc-protected intermediate itself is scarce, the 4-acylpiperidine core is a well-established pharmacophore.[5][6]

This guide provides a comprehensive exploration of the potential mechanisms of action for derivatives originating from this scaffold. By examining structurally analogous compounds, we will delve into established biological targets, outline the signaling pathways they modulate, and provide robust experimental protocols for the characterization of novel derivatives. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this versatile chemical class.

Part 1: The this compound Scaffold: A Synthetic Hub

The primary role of this compound in drug discovery is that of a versatile building block.[7] The Boc protecting group provides stability and allows for precise chemical modifications at other positions of the molecule. The core workflow for creating a library of derivatives involves two key steps: (1) Removal of the Boc group (deprotection) to liberate the secondary amine, and (2) Derivatization at the newly freed nitrogen or modification of the 4-position propionyl group. This strategy allows for the systematic exploration of the chemical space around the piperidine core to optimize interactions with a biological target.

Caption: General synthetic workflow for creating derivative libraries.

Part 2: Potential Mechanisms of Action Based on Structural Analogy

By removing the Boc group and modifying the scaffold, derivatives can be designed to target several major classes of proteins.

Targeting G-Protein Coupled Receptors (GPCRs): The Opioid Receptor Example

The 4-acylpiperidine scaffold is famously the core of potent synthetic opioids like fentanyl.[8] Derivatives where the propionyl group is modified and an arylethyl group is added to the piperidine nitrogen show strong affinity for opioid receptors, particularly the mu-opioid receptor (MOR).[9]

Mechanism: Agonist binding to the MOR, a Gi/o-coupled GPCR, triggers a conformational change. This leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The collective result is a hyperpolarization and reduced excitability of the neuron, producing potent analgesia.[8][9]

Caption: Simplified MOR signaling pathway via adenylyl cyclase inhibition.

Targeting Enzymes: Case Studies in Inhibition

The piperidine scaffold is highly adaptable for designing enzyme inhibitors. The specific mechanism depends on the target enzyme class.

-

Farnesyltransferase (FTase) Inhibition: Certain piperidine derivatives have been identified as potent FTase inhibitors.[10][11] FTase is a critical enzyme in the post-translational modification of the Ras protein, a key component in cellular growth signaling pathways. By inhibiting FTase, the localization of Ras to the cell membrane is prevented, thereby blocking downstream signaling and offering a potential anti-cancer strategy. Kinetic analyses have shown these compounds can act as Ras-competitive inhibitors.[11]

-

Tyrosinase Inhibition: Piperidine amides have been investigated as inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[12] These compounds can act as competitive inhibitors, binding to the active site of the enzyme and preventing the oxidation of tyrosine, making them promising agents for treating hyperpigmentation disorders.[12]

-

Kinase Inhibition: The piperidine ring serves as a scaffold in several approved kinase inhibitors. For instance, intermediates of Vandetanib, a potent inhibitor of VEGF Receptor Tyrosine Kinase (RTK), are based on a piperidine structure.[13] Similarly, derivatives can be designed to target cyclin-dependent kinases (CDKs), such as CDK9, which are crucial for regulating transcription in cancer cells.[14] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing phosphorylation of substrate proteins.

Caption: Model of competitive enzyme inhibition.

Targeting Monoamine Transporters

Stereochemistry and substitution patterns on the piperidine ring can yield potent inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[15] Depending on the specific modifications, derivatives can selectively target the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). Inhibition of these transporters increases the concentration of the respective neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and treatments for other CNS disorders.[15]

Part 3: Experimental Workflows for Characterizing Novel Derivatives

To validate the therapeutic potential and elucidate the precise mechanism of action of a novel this compound derivative, a structured, multi-step experimental approach is essential.

Initial Screening: Target Identification via Binding Assay

Causality: The first step is to confirm that the synthesized compound physically interacts with its intended target. A competitive radioligand binding assay is a robust, high-throughput method to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Protocol: Radioligand Competition Binding Assay (for MOR)

-

Preparation: Prepare cell membranes from a stable cell line overexpressing the human mu-opioid receptor (hMOR).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (e.g., 10-20 µg protein per well).

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO) near its Kd value.

-

A range of concentrations of the unlabeled test compound (the piperidine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 10 µM Naloxone).

-

-

Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays: Elucidating Mechanism

Causality: Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block it (antagonist), or have no effect? A cAMP assay is a standard method for determining functional activity at Gi-coupled receptors like MOR.

Protocol: cAMP Accumulation Assay (for MOR)

-

Cell Culture: Plate hMOR-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent the degradation of cAMP.

-

Stimulation: Add a stimulating agent, Forskolin (an adenylyl cyclase activator), to all wells to induce a baseline level of cAMP production. Simultaneously, add varying concentrations of the test compound.

-

Controls:

-

Basal: Cells with no Forskolin or test compound.

-

Max Stimulation: Cells with Forskolin only.

-

Reference Agonist: Cells with Forskolin and a known MOR agonist (e.g., DAMGO).

-

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Analysis: Plot the cAMP levels against the log concentration of the test compound.

-

Agonist Activity: An agonist will inhibit the Forskolin-stimulated cAMP production in a dose-dependent manner. The potency (EC50) and efficacy (% inhibition relative to a full agonist) can be determined.

-

Antagonist Activity: To test for antagonism, co-incubate a fixed concentration of a known agonist (e.g., DAMGO) with varying concentrations of the test compound. An antagonist will reverse the agonist-induced inhibition of cAMP production.

-

Structure-Activity Relationship (SAR) Workflow

Causality: SAR studies are the engine of lead optimization. By systematically modifying the chemical structure of an active compound ("hit") and re-evaluating its binding affinity and functional activity, researchers can identify which parts of the molecule are critical for its biological effect. This iterative process guides the design of more potent and selective drug candidates.

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Table for SAR Data Organization

| Compound ID | R1 (N-Substituent) | R2 (C4-Acyl Modification) | Binding Affinity Ki (nM) | Functional Potency EC50 (nM) |

| JX-001 (Hit) | -H | -CH2CH3 | 520 | 750 |

| JX-002 | -CH3 | -CH2CH3 | 410 | 600 |

| JX-003 | -CH2CH2Ph | -CH2CH3 | 15 | 25 |

| JX-004 | -CH2CH2Ph | -OH | 85 | 150 |

Conclusion

The this compound scaffold represents a starting point for the development of a multitude of pharmacologically active agents. While the Boc-protected form is primarily a synthetic intermediate, the deprotected and derivatized core can be tailored to interact with a wide range of biological targets, including GPCRs, enzymes, and transporters. The potential mechanisms of action are diverse, spanning from neuronal inhibition in analgesia to the disruption of cancer cell signaling. A rigorous, hypothesis-driven approach to synthesis, coupled with systematic in vitro characterization through binding and functional assays, is the key to transforming this versatile chemical building block into a novel therapeutic agent.

References

-

Title: Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.[10] Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

-

Title: Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.[11] Source: PubMed. URL: [Link]

-

Title: Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.[12] Source: PMC - NIH. URL: [Link]

-

Title: Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.[8] Source: PubMed. URL: [Link]

-

Title: Structure–activity relationship of piperidine derivatives with...[2] Source: ResearchGate. URL: [Link]

-

Title: Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency.[15] Source: Johns Hopkins University. URL: [Link]

-